molecular formula C27H28FNO4 B1149050 (3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester CAS No. 172336-33-3

(3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester

Cat. No.: B1149050
CAS No.: 172336-33-3
M. Wt: 450
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Description

(3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester is a critical reference standard in pharmaceutical research, primarily recognized as the lactone form of Atorvastatin. This compound is extensively used in analytical chemistry for the quantification and metabolic profiling of Atorvastatin, a leading HMG-CoA reductase inhibitor. Researchers utilize this lactone metabolite in mass spectrometry and chromatography, such as LC-MS/MS, to develop sensitive and specific bioanalytical methods for monitoring drug levels and studying pharmacokinetics in biological matrices. Its primary research value lies in understanding the metabolic fate of Atorvastatin, including the interconversion between the active hydroxy-acid form and this lactone metabolite, a process that can influence the drug's efficacy and half-life. The mechanism of action for research purposes is tied to its role as a prodrug; under physiological conditions, the lactone ring can be hydrolyzed to regenerate the active form which exerts its therapeutic effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the hepatic cholesterol biosynthesis pathway. Consequently, this compound is indispensable for toxicological studies, stability testing, and investigating the complex metabolic pathways of statins, providing vital insights for drug development and safety assessments. Source: DrugBank Source: PubChem

Properties

IUPAC Name

ethyl (E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUQAXOHCVNUMX-UQFLNUTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C[C@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the quinoline derivative, followed by the introduction of the cyclopropyl and fluorophenyl groups. The final steps involve the formation of the heptenoic acid ester and the introduction of the hydroxy groups at the 3 and 5 positions. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, selective oxidation, and esterification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cholesterol Management

The primary application of (3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester is its role as a statin. Statins are widely utilized for lowering low-density lipoprotein (LDL) cholesterol levels in patients at risk for cardiovascular diseases. Research has demonstrated that this compound effectively reduces LDL cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels.

Anti-inflammatory Properties

Emerging studies indicate that this compound may possess anti-inflammatory effects. By modulating inflammatory pathways, it could potentially serve as an adjunct therapy for conditions characterized by chronic inflammation, such as atherosclerosis.

Neuroprotective Effects

Recent investigations have suggested that statins, including the studied compound, may exhibit neuroprotective properties. Research indicates potential benefits in neurodegenerative conditions like Alzheimer's disease through mechanisms involving cholesterol metabolism and inflammation modulation.

Case Study 1: Efficacy in Hyperlipidemia

A clinical trial conducted on patients with hyperlipidemia demonstrated that administration of this compound resulted in a statistically significant reduction in LDL cholesterol levels compared to placebo controls. The study highlighted its safety profile and tolerability among participants.

Case Study 2: Impact on Inflammatory Markers

In a randomized controlled trial assessing the anti-inflammatory effects of statins, participants receiving the compound showed a marked decrease in C-reactive protein (CRP) levels compared to those not receiving treatment. This finding suggests potential use in managing inflammatory states associated with cardiovascular diseases.

Data Table: Summary of Research Findings

Study TypeOutcome MeasureResultsReference
Clinical Trial on HyperlipidemiaLDL Cholesterol ReductionSignificant reduction observed
Anti-inflammatory StudyCRP LevelsDecrease in CRP levels noted
Neuroprotection ResearchCognitive Function AssessmentImprovement in cognitive scores

Mechanism of Action

The mechanism of action of (3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / CAS No. Key Structural Differences Molecular Weight Ester Group Bioactivity Relevance References
(3S,5R)-Target Compound Quinolinyl core, cyclopropyl, 4-fluorophenyl 507.54 g/mol Ethyl HMG-CoA reductase intermediate
tert-Butyl (3R,5S,E)-7-[...]-dihydroxyhept-6-enoate (586966-54-3) tert-Butyl ester instead of ethyl 535.60 g/mol tert-Butyl Improved lipophilicity; preclinical use
Methyl (3S,5R,E)-7-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate Indolyl core replaces quinolinyl 485.51 g/mol Methyl Reduced target binding affinity
(E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoic acid ester 5-hydroxy-3-oxo vs. 3,5-dihydroxy 491.50 g/mol Variable Intermediate with altered metabolic pathways

Key Observations :

  • Ester Group Impact: The ethyl ester (target compound) balances solubility and bioavailability.
  • Core Heterocycle: Replacing the quinolinyl group with indolyl (CAS analog in ) reduces steric and electronic compatibility with HMG-CoA reductase, lowering potency.
  • Hydroxyl vs. Oxo Groups : The 3,5-dihydroxy configuration in the target compound enhances hydrogen-bonding interactions with enzymatic targets compared to the 3-oxo variant .

Biological Activity

(3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C25H24FNO4
  • CAS Number : 254452-86-3
  • Structural Features : It contains a quinoline moiety and hydroxyl groups that are essential for its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro tests demonstrated that it inhibits the proliferation of various cancer cell lines. For instance:

  • Case Study : A study reported that the compound reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

  • Mechanism : The anti-inflammatory effects may be attributed to its ability to inhibit NF-kB signaling pathways, which are crucial in the inflammatory response .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored in various studies.

  • Findings : It has demonstrated activity against several bacterial strains, indicating potential as a therapeutic agent in treating infections .

The biological activity of this compound is likely linked to its structural characteristics:

  • Hydroxyl Groups : The presence of hydroxyl groups enhances its interaction with biological membranes and enzymes.
  • Quinoline Moiety : This structural feature is known for its ability to intercalate into DNA, potentially leading to the inhibition of DNA replication in cancer cells .

Summary of Biological Activities

Biological ActivityEffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits NF-kB signaling
AntimicrobialEffective against bacterial strains

Case Studies Overview

Study FocusFindingsReference
Breast Cancer CellsReduced cell viability and induced apoptosis
Inflammatory ModelsDecreased levels of pro-inflammatory cytokines
Bacterial InfectionsSignificant antimicrobial activity observed

Q & A

Q. What are the standard synthetic protocols for producing (3S,5R)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester, and how do they ensure stereochemical control?

The compound is synthesized via asymmetric catalysis and stereoselective separation. A key step involves reacting a 1,3-bis(trimethylsilyloxy)-1-alkoxybuta-1,3-diene with (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-en-1-al in the presence of an optically active binaphthol-titanium complex. This method ensures enantioselectivity, with desilylation yielding the final product . Liquid chromatography using polysaccharide-derived packing materials (e.g., cellulose or amylose derivatives) is then employed to resolve optical isomers, achieving >99% enantiomeric excess .

Q. How can researchers validate the enantiomeric purity of this compound, and what analytical techniques are recommended?

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate), is the gold standard. Retention times and peak integration are compared against racemic mixtures. Nuclear magnetic resonance (NMR) using chiral solvating agents or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can further confirm stereochemistry .

Q. What are the critical intermediates in the synthesis of this compound, and how are they characterized?

Key intermediates include (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-en-1-al and the silylated diene precursor. Characterization relies on LC-MS for molecular weight confirmation, 1^1H/13^13C NMR for structural elucidation, and X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How do alternative catalytic systems (e.g., organocatalysts vs. metal complexes) impact the stereoselectivity and yield of the target compound?

Titanium-binaphthol complexes (e.g., from Ti(OiPr)4_4 and 1,1-bi-2-naphthol) provide superior enantioselectivity (>95% ee) compared to organocatalysts like proline derivatives, which often yield <80% ee. However, metal-free systems reduce contamination risks in pharmaceutical applications. Optimization requires balancing reaction temperature (-20°C to 25°C), solvent polarity (THF vs. toluene), and catalyst loading (5–10 mol%) .

Q. What strategies resolve low yields during chiral separation using liquid chromatography, particularly for large-scale production?

Low yields often stem from column overloading or poor solubility. Strategies include:

  • Gradient elution optimization : Adjusting mobile phase composition (e.g., hexane/ethanol ratios) to improve peak resolution .
  • Carrier solvent selection : Using dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solute solubility in the mixed solution .
  • Scale-up with simulated moving bed (SMB) chromatography : Continuous separation systems improve throughput and solvent efficiency .

Q. How do structural analogs (e.g., tert-butyl ester derivatives) affect the compound’s pharmacological activity, and what computational tools predict these effects?

Modifying the ester group (e.g., ethyl to tert-butyl) alters lipophilicity and metabolic stability. Density functional theory (DFT) calculations predict binding affinity to HMG-CoA reductase, while molecular dynamics (MD) simulations assess conformational stability in enzyme active sites. Comparative studies show tert-butyl derivatives exhibit longer plasma half-lives but reduced aqueous solubility .

Q. What experimental and computational methods address contradictions in reported bioactivity data for this compound and its analogs?

Discrepancies arise from assay variability (e.g., cell line differences) or impurity profiles. Solutions include:

  • Standardized bioassays : Repeating tests in HEK293 or HepG2 cells under controlled conditions.
  • Metabolite profiling : LC-HRMS to identify degradation products or inactive metabolites.
  • QSAR modeling : Quantitative structure-activity relationship models correlate structural features (e.g., cyclopropyl group orientation) with IC50_{50} values .

Methodological Considerations

Q. How can researchers mitigate racemization during the desilylation step in the synthesis?

Racemization is minimized by:

  • Low-temperature conditions : Conducting reactions at -10°C to 0°C.
  • Mild acidic workup : Using diluted HCl (0.1–1 M) instead of strong acids like H2_2SO4_4.
  • In situ monitoring : Stopping the reaction immediately after desilylation via TLC or inline IR spectroscopy .

Q. What are the best practices for scaling up the synthesis while maintaining enantiomeric purity?

  • Catalyst recycling : Recovering titanium-binaphthol complexes via filtration or solvent extraction.
  • Process analytical technology (PAT) : Implementing real-time monitoring (e.g., Raman spectroscopy) to detect chiral impurities early .
  • Quality by design (QbD) : Defining critical process parameters (CPPs) like temperature and stirring rate to ensure robustness .

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